N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methoxyacetamide -

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methoxyacetamide

Catalog Number: EVT-5517786
CAS Number:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist. It exhibited a three-fold greater inhibitory activity compared to revaprazan, an existing acid pump antagonist []. PF-03716556 demonstrated rapid onset of action and potent acid suppression in preclinical models [].

R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (Compound 18)

Compound Description: This compound exhibited potent antiproliferative activity against various glioma cell types, ultimately triggering senescence []. It demonstrated inhibitory activity against histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2) in human U373 and Hs683 glioblastoma cell lines [].

5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13, [11C]mG2N001)

Compound Description: This compound is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) [, ]. It demonstrated promising results as a PET imaging ligand for studying mGluR2 function in preclinical models [, ].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently under clinical trials for treating patients with the F508del CFTR mutation [].

N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)

Compound Description: BL-M exhibited neuroprotective effects against excitotoxic neuronal cell damage in primary cultured rat cortical cells [, ]. Additionally, it demonstrated marked antioxidant activity [, ].

3-Chloro-N-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-dimethylpropanamide

Compound Description: This compound is a known protox inhibitor, synthesized from 7-fluoro-2H-benz[1,4]oxazin-3(4H)-one [].

trans-3,4-Dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol (Compound 24)

Compound Description: This compound is a potassium channel activator exhibiting enhanced relaxant activity compared to cromakalim in guinea pig isolated tracheal spirals [].

6-Acetyl-3,4-dihydro-3-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran (Compound 2)

Compound Description: This racemic compound serves as a precursor to a series of 2,2-dimethylbenzopyrans with potential anti-invasive activity against cancer cell lines [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound was synthesized using the pharmacophore hybridization approach and evaluated for anticancer properties in the NCI DTP 60 cell line screen [].

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032)

Compound Description: KB-R9032 is a potent Na/H exchange inhibitor that demonstrated anti-arrhythmia activity in a rat acute myocardial infarction model [, , ].

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[b]pyran-4-one O-benzoyloxime

Compound Description: This compound features a pyran ring in a half-chair conformation fused to a benzene ring [].

4-(4b,8a-dihydro-9H-pyrido[3,4-b]indol-1-yl)-7-methyl-2H-chromen-2-one

Compound Description: The crystal structure of this compound revealed a dihedral angle of 63.8° between the mean planes of its coumarin and β-carboline ring systems [].

3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide

Compound Description: This compound is a novel, small-molecule HIF-1 pathway inhibitor with poor aqueous solubility, prompting further structural optimization [].

N-[(8-Methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide

Compound Description: This compound represents a more water-soluble analog of the previously mentioned HIF-1 pathway inhibitor, demonstrating a significant improvement in aqueous solubility [].

Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate

Compound Description: This compound demonstrated good activity in several assays compared to trans-retinoic acid [, ]. Both carbon-14 labeled and unlabeled versions have been synthesized and evaluated [, ].

4-(Dimethylamino)-3,4-dihydro-5,6-dimethyl-1,2-oxathiin 2,2-dioxide

Compound Description: This compound is a 1,2-oxathiin 2,2-dioxide derivative synthesized via cycloaddition of sulfene to N,N-disubstituted 4-amino-3-methyl-3-buten-2-ones [].

endo-6-Chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound exhibited high affinity for 5-HT3 receptors and potent antagonistic activity in a rat model []. The introduction of specific methyl groups contributed to its long-lasting antagonistic effects [].

Properties

Product Name

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methoxyacetamide

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methoxyacetamide

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-14(2)8-11(15-13(16)9-17-3)10-6-4-5-7-12(10)18-14/h4-7,11H,8-9H2,1-3H3,(H,15,16)

InChI Key

UWFOXPZXJUPVQU-UHFFFAOYSA-N

SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)COC)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)COC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.